molecular formula C19H20Cl2N2 B13858736 Desloratadine-d5 Hydrochloride

Desloratadine-d5 Hydrochloride

Cat. No.: B13858736
M. Wt: 352.3 g/mol
InChI Key: XJJLVGAIFJSMSJ-XEUYGSPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desloratadine-d5 Hydrochloride is a deuterated form of Desloratadine, a second-generation tricyclic antihistamine. It is used primarily in the treatment of allergic conditions such as seasonal and perennial allergic rhinitis, pruritus, and urticaria. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Desloratadine due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desloratadine-d5 Hydrochloride involves the incorporation of deuterium atoms into the Desloratadine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Desloratadine-d5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and properties .

Scientific Research Applications

Desloratadine-d5 Hydrochloride is widely used in scientific research due to its stability and traceability. Some of its key applications include:

Mechanism of Action

Desloratadine-d5 Hydrochloride exerts its effects by selectively binding to peripheral histamine H1 receptors, thereby blocking the action of histamine. This prevents the typical allergic symptoms such as itching, swelling, and redness. The compound does not readily cross the blood-brain barrier, which minimizes central nervous system effects such as drowsiness .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Desloratadine-d5 Hydrochloride include:

Uniqueness

This compound is unique due to its deuterated form, which provides enhanced stability and traceability in scientific research. This makes it particularly valuable for pharmacokinetic and metabolic studies, where precise measurement and analysis are crucial .

Properties

Molecular Formula

C19H20Cl2N2

Molecular Weight

352.3 g/mol

IUPAC Name

13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrochloride

InChI

InChI=1S/C19H19ClN2.ClH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;1H/i1D,2D,3D2,9D;

InChI Key

XJJLVGAIFJSMSJ-XEUYGSPTSA-N

Isomeric SMILES

[2H]C1=C(C2=C(C(=C3CCNCC3)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H].Cl

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.